5-哌嗪基噻吩-2-甲醛

描述

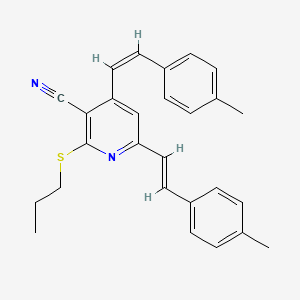

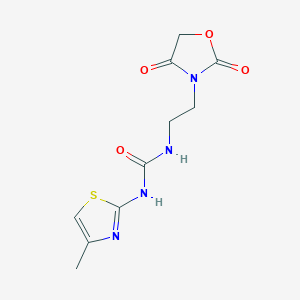

5-Piperazin-1-ylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is commonly used for proteomics research .

Molecular Structure Analysis

The InChI code for 5-Piperazin-1-ylthiophene-2-carbaldehyde is 1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Piperazin-1-ylthiophene-2-carbaldehyde is a powder that should be stored at room temperature . The predicted melting point is 117.49°C, and the predicted boiling point is approximately 387.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.61 .科学研究应用

催化 N-甲酰化合成抗菌剂

研究探索了在合成抗菌剂中使用哌嗪基结构。一项研究详细介绍了使用催化 N-甲酰化工艺合成哌嗪基 2-苯并噻唑基亚氨基-4-噻唑烷酮。这些化合物显示出有希望的体外抗菌活性,表明它们作为针对细菌和真菌的治疗剂的潜力(Patel & Park, 2015)。

合成和分子对接研究

另一个重要的应用涉及合成新型哌嗪衍生物并通过分子对接研究对其进行评估。这些衍生物表现出潜在的抗菌活性,得到了针对 DNA 促旋酶 A 和 N-肉豆蔻酰转移酶蛋白的计算机模拟对接研究的支持,分别用于抗菌和抗真菌活性(Desai et al., 2017)。

哌嗪-2-甲酰胺的多功能合成

哌嗪化合物在化学合成中的多功能性通过它们在形成哌嗪-2-甲酰胺中的用途得到突出。这展示了哌嗪衍生物在创造广泛的化学实体(可能用于药理用途)方面的适应性(Rossen, Sager, & Dimichele, 1997)。

结核病抑制剂的开发

哌嗪-硫代半氨基甲腙杂化物已被研究其对结核分枝杆菌的抗分枝杆菌活性。这项研究强调了哌嗪衍生物在应对结核病等全球健康挑战方面的潜力(Jallapally et al., 2014)。

抗抑郁和抗焦虑活性

对哌嗪衍生物的研究也延伸到神经精神疾病领域。新型哌嗪化合物已被合成并评估其抗抑郁和抗焦虑活性,证明了该化学物质在为心理健康状况开发新治疗方案方面的潜力(Kumar et al., 2017)。

安全和危害

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H312, H315, H318, H332, and H335 , which indicate that it is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

属性

IUPAC Name |

5-piperazin-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRCNHFGKABYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)

![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)

![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)

![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)

![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)

![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)

![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)

![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)